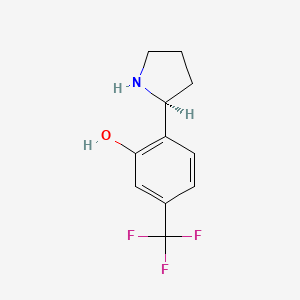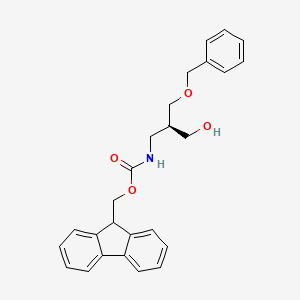
(9H-Fluoren-9-yl)methyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, a benzyloxy group, and a hydroxymethyl group, all connected through a carbamate linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the fluorenyl intermediate.
Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage by reacting the fluorenyl-benzyloxy intermediate with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production of (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl alcohol derivatives, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted fluorenyl derivatives
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Methylcyclohexane : A simpler hydrocarbon with different chemical properties and applications.
- Bromomethyl methyl ether : A reactive intermediate used in organic synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to its combination of functional groups, which impart distinct reactivity and versatility. Unlike simpler hydrocarbons like methylcyclohexane, this compound can participate in a wide range of chemical reactions, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C26H27NO4 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C26H27NO4/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25,28H,14-18H2,(H,27,29)/t20-/m1/s1 |
Clé InChI |
ADHRNFHJXCNWIF-HXUWFJFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
SMILES canonique |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


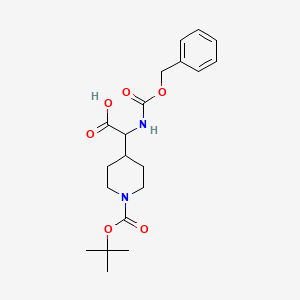


![tert-Butyl (3aS,7aS)-5-methyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12946474.png)
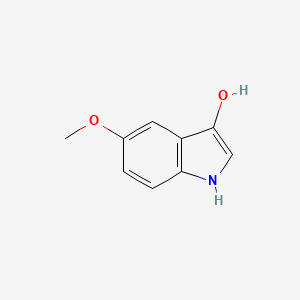

![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
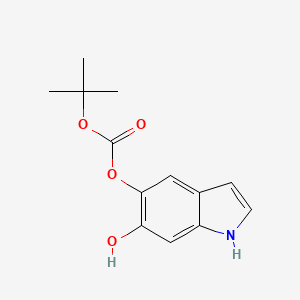

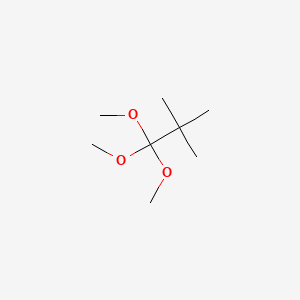
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propan-1-ol](/img/structure/B12946519.png)
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
